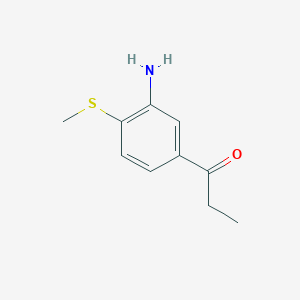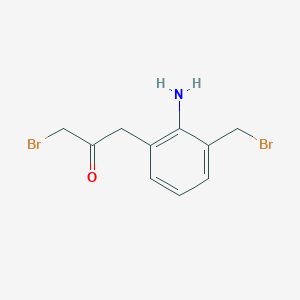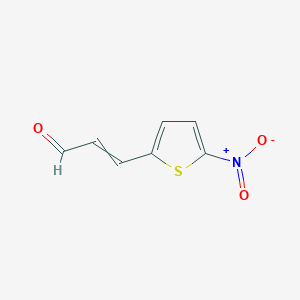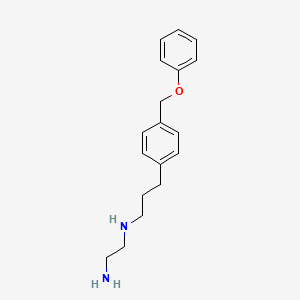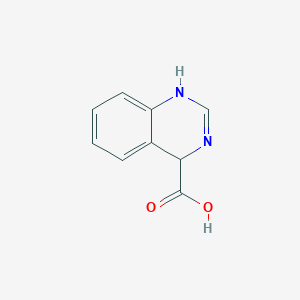
3,4-Dihydroquinazoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroquinazoline-4-carboxylic acid is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The quinazoline scaffold is known for its presence in various biologically active molecules, making it a valuable target for synthetic and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinazoline-4-carboxylic acid can be achieved through several methods. One efficient approach involves the Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. This method starts with the three-component Passerini reaction of 2-azidobenzaldehydes, benzoic acid, and isocyanides to produce azide intermediates. These intermediates are then treated sequentially with triphenylphosphine, isocyanates (or carbon disulfide), and secondary amines to yield polysubstituted 3,4-dihydroquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., acetonitrile, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroquinazoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound act as selective somatostatin receptor agonists, which can regulate hormone secretion and exhibit therapeutic effects in conditions like acromegaly and neuroendocrine tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinazolinone: This compound shares a similar core structure but differs in its functional groups and biological activities.
4H-3,1-Benzothiazine: Another heterocyclic compound with comparable synthetic routes and biological properties.
Uniqueness
3,4-Dihydroquinazoline-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown remarkable potential as enzyme inhibitors and receptor agonists, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1,4-dihydroquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5,8H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
VZZZXZUUZCWPIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
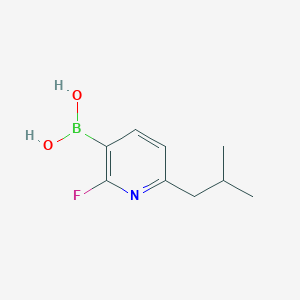
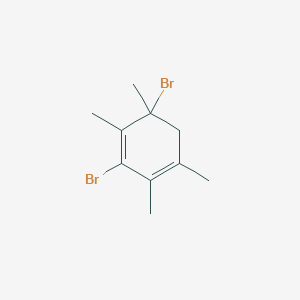

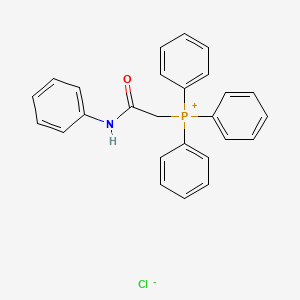

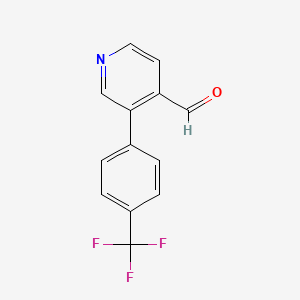
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
